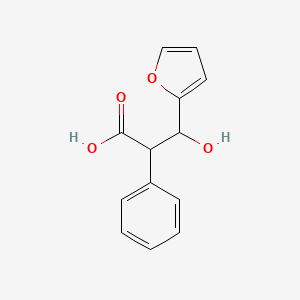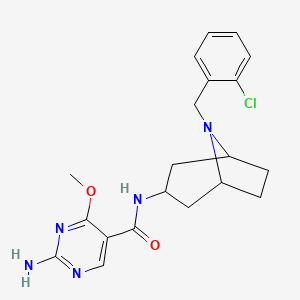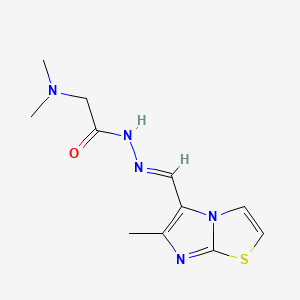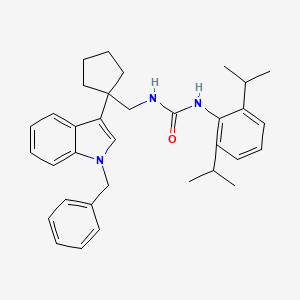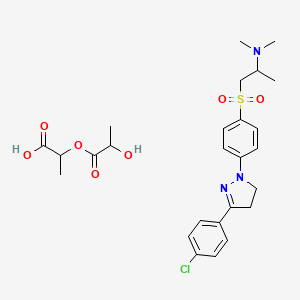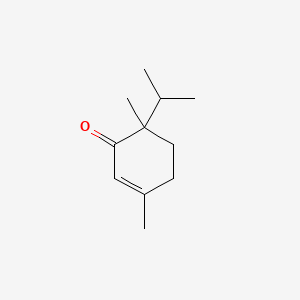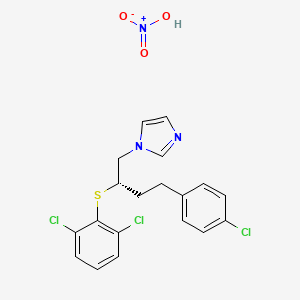
Butoconazole nitrate, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butoconazole nitrate, (S)-, is an imidazole derivative used primarily as an antifungal agent. It is effective against Candida species, particularly Candida albicans, which is responsible for vulvovaginal candidiasis . This compound is known for its fungicidal activity and is commonly used in gynecology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butoconazole nitrate involves several steps. One common method starts with 4-chlorobenzyl chloride as the raw material. This undergoes a Grignard reaction with magnesium powder in a mixed solvent of methyl tertiary butyl ether and tetrahydrofuran. The resulting intermediate is then reacted with epichlorohydrin to form 1-chloro-4-(4-chlorophenyl)-2-butanol .
Industrial Production Methods
For industrial production, the method involves synthesizing 1-chloro-4-(4-chlorophenyl)-2-butanol, followed by the synthesis of 1-(4-(4-chlorophenyl)-2-hydroxy-butyl) imidazole. This intermediate is then converted to butoconazole nitrate . The raw materials used are cost-effective and the reaction solvents are safer, making this method suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Butoconazole nitrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of butoconazole nitrate, which can be used for further chemical synthesis or pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Butoconazole nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical assays and tests.
Biology: It is studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: It is used in the treatment of vulvovaginal candidiasis and other fungal infections.
Industry: It is used in the formulation of antifungal creams and other pharmaceutical products.
Wirkmechanismus
The exact mechanism of action of butoconazole nitrate is not fully understood. it is believed to function similarly to other imidazole derivatives by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the cell membrane’s structure, leading to increased permeability and ultimately the death of the fungal cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Clotrimazole
- Miconazole
- Econazole
- Ketoconazole
Comparison
Butoconazole nitrate is unique in its high efficacy against Candida albicans and its ability to be used in a single-dose treatment regimen. Unlike some other imidazole derivatives, it has a higher absorption rate and longer duration of action, making it more effective in treating fungal infections .
Eigenschaften
CAS-Nummer |
151909-75-0 |
|---|---|
Molekularformel |
C19H18Cl3N3O3S |
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
1-[(2S)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m0./s1 |
InChI-Schlüssel |
ZHPWRQIPPNZNML-NTISSMGPSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)S[C@@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



